molecular formula C6H4ClNaO3S B7737245 sodium;4-chlorobenzenesulfonate

sodium;4-chlorobenzenesulfonate

Cat. No.: B7737245
M. Wt: 214.60 g/mol
InChI Key: XLKHCFJHGIAKFX-UHFFFAOYSA-M
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Description

Sodium 4-chlorobenzenesulfonate (CAS: 5138-90-9; molecular formula: C₆H₄ClNaO₃S; molecular weight: 214.60 g/mol) is a white crystalline powder widely used in industrial and biomedical applications. It serves as a key intermediate in organic synthesis, a stabilizer in nanomaterials, and a fluorescent dye salt in liposomal formulations (e.g., DiD dye: 1,1′-dioctadecyl-3,3,3′,3′-tetramethylindodicarbocyanine, 4-chlorobenzenesulfonate salt) . Its structure features a sulfonate group (-SO₃⁻) at the para position of a benzene ring substituted with chlorine, conferring high water solubility and stability .

Properties

IUPAC Name

sodium;4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKHCFJHGIAKFX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Optimization

Halogenated solvents stabilize the sulfonation intermediate, minimizing side reactions. For instance, 1,2-dichloroethane forms an azeotrope with water, enabling efficient dehydration during downstream steps. The addition of 0.3 moles NaCl per mole chlorosulfonic acid accelerates the reaction by polarizing the Cl–S bond, enhancing electrophilicity. This catalytic system reduces reaction times from 20 hours to 5–7 hours at 55–60°C.

Temperature and Stoichiometric Control

Maintaining temperatures between 55–90°C is critical to prevent over-sulfonation. Below 50°C, incomplete conversion occurs, while above 100°C, decomposition dominates. A molar ratio of 3.0–3.5:1 (ClSO₃H:chlorobenzene) balances reactivity and cost-efficiency. Post-reaction, the mixture is quenched in ice water to precipitate 4-chlorobenzenesulfonyl chloride, which is filtered and dried under vacuum.

Hydrolysis and Neutralization to Sodium 4-Chlorobenzenesulfonate

4-Chlorobenzenesulfonyl chloride undergoes hydrolysis to form 4-chlorobenzenesulfonic acid, which is neutralized with sodium hydroxide (NaOH) to yield the final product.

Hydrolysis Conditions

Hydrolysis is typically performed in aqueous media at 90–100°C. The patent GB2135666A notes that rapid quenching of the sulfonation mixture in ice water prevents premature hydrolysis, preserving the sulfonyl chloride intermediate. Controlled heating of the aqueous phase ensures complete conversion to the sulfonic acid.

Neutralization and Crystallization

Neutralization with 10% NaOH at pH 7–8 precipitates sodium 4-chlorobenzenesulfonate. Crystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. The EPA’s toxicity assessment highlights that residual chlorobenzene must be reduced to <10 ppm via steam distillation to meet industrial safety standards.

Industrial-Scale Production and Process Economics

Large-scale production integrates continuous sulfonation reactors with inline neutralization. Key operational data from GB2135666A are summarized below:

Table 1. Industrial Process Parameters for Sodium 4-Chlorobenzenesulfonate Synthesis

ParameterOptimal Range
Chlorosulfonic Acid Ratio3.0–3.5 mol/mol
Reaction Temperature55–60°C
Catalyst (NaCl) Loading0.1–0.3 mol/mol
Hydrolysis Time2–3 hours
Neutralization pH7.5–8.0
Final Yield88–92%

This process reduces wastewater generation by 40% compared to traditional methods, as halogenated solvents are recovered via distillation.

Alternative Synthesis Routes and Comparative Analysis

Sulfur Trioxide-Based Sulfonation

Reacting chlorobenzene with SO₃ in liquid sulfur dioxide achieves 85% conversion but requires specialized equipment due to SO₃’s corrosivity. This method is less economically viable than chlorosulfonic acid routes.

Direct Sulfonation with Oleum

Oleum (20% SO₃ in H₂SO₄) sulfonates chlorobenzene at 120°C, but over-sulfonation produces bis-sulfonated derivatives, complicating purification.

Quality Control and Analytical Methods

The sodium salt’s purity is verified via ion chromatography (IC) for sulfonate content (>98%) and atomic absorption spectroscopy (AAS) for sodium (19–21% w/w). Residual solvents are quantified using gas chromatography (GC), with limits set at <50 ppm for halogenated hydrocarbons .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2.1 Surfactant in Detergents
Sodium 4-chlorobenzenesulfonate acts as an effective surfactant in various cleaning products. Its ability to lower surface tension makes it useful in formulations for household and industrial detergents, enhancing cleaning efficiency.

2.2 Intermediate in Chemical Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in the production of dyes and pigments due to its chlorinated aromatic structure, which contributes to color stability.

2.3 Analytical Chemistry
In analytical chemistry, sodium 4-chlorobenzenesulfonate is employed as a reagent for the determination of certain metal ions through complexation reactions. Its ability to form stable complexes aids in the quantitative analysis of metals in environmental samples.

Biological Applications

3.1 Antimicrobial Activity
Research has demonstrated that sodium 4-chlorobenzenesulfonate exhibits antimicrobial properties against several bacterial strains. In a study conducted by Pseudomonas aeruginosa RW41, this compound was mineralized effectively, indicating potential applications in bioremediation processes for chlorinated pollutants .

3.2 Drug Formulation
The compound is also investigated for its role in drug formulation, particularly as an excipient that enhances solubility and stability of active pharmaceutical ingredients (APIs). Its compatibility with various drugs makes it a candidate for use in lipid-based formulations.

Environmental Impact and Safety

Sodium 4-chlorobenzenesulfonate has been studied for its environmental impact, particularly regarding its biodegradability and toxicity. While it shows some level of toxicity to aquatic organisms, studies indicate that it can be effectively degraded by specific microbial strains, suggesting potential for safe environmental management .

Case Studies

5.1 Bioremediation of Chlorinated Compounds
A significant case study involved the use of Pseudomonas aeruginosa RW41, which demonstrated the ability to mineralize sodium 4-chlorobenzenesulfonate as part of a bioremediation strategy for DDT manufacturing by-products. This study highlighted the compound's potential for environmental cleanup applications .

5.2 Formulation Studies
In pharmaceutical research, sodium 4-chlorobenzenesulfonate was included as an excipient in formulations aimed at improving the bioavailability of poorly soluble drugs. Results indicated enhanced solubility and absorption profiles compared to formulations without this compound .

Mechanism of Action

The mechanism of action of sodium 4-chlorobenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic aromatic substitution . These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogs: Sodium Tosylate and Potassium 4-Chlorobenzenesulfonate

Property Sodium 4-Chlorobenzenesulfonate Sodium Tosylate (4-Methylbenzenesulfonate) Potassium 4-Chlorobenzenesulfonate
Molecular Formula C₆H₄ClNaO₃S C₇H₇NaO₃S C₆H₄ClKO₃S
Molecular Weight 214.60 g/mol 194.18 g/mol 230.72 g/mol
CAS Number 5138-90-9 12068-03-0 Not explicitly listed (see )
Key Substituent Chlorine (-Cl) Methyl (-CH₃) Chlorine (-Cl)
Solubility High in water High, but lower polarity due to -CH₃ Slightly lower than sodium salt
Applications Liposomal labeling, catalysis Surfactant, phase-transfer catalyst Crystal engineering

Key Findings :

  • Electronic Effects : The electron-withdrawing -Cl group in sodium 4-chlorobenzenesulfonate enhances its reactivity in electrophilic substitutions compared to the electron-donating -CH₃ in sodium tosylate .
  • Cation Influence : Potassium 4-chlorobenzenesulfonate exhibits nearly identical bond lengths/angles to its sodium counterpart but differs in lattice stability due to cation size .

Ester Derivatives: Aryl 4-Chlorobenzenesulfonates

Compound Reactivity in Iron-Catalyzed Cross-Coupling Yield (%) Notes
Phenyl 4-chlorobenzenesulfonate (1a) High reactivity with alkyl Grignards 92 Forms biaryl products efficiently
4-Methoxyphenyl 4-chlorobenzenesulfonate (1c) Moderate reactivity due to -OCH₃ 95 Electron-rich aryl group slows reaction

Key Findings :

  • The -Cl group in aryl sulfonates facilitates nucleophilic aromatic substitution, whereas electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Steric hindrance in ortho-substituted derivatives (e.g., 3-methoxy-2-(trimethylsilyl)phenyl) further lowers yields .

Functional Analogs: Sodium 4-Chlorophenolate and DiD-Perchlorate

Property Sodium 4-Chlorobenzenesulfonate Sodium 4-Chlorophenolate DiD-Perchlorate (No Sulfonate)
Functional Group Sulfonate (-SO₃⁻) Phenolate (-O⁻) Perchlorate (-ClO₄⁻)
Biomedical Use Liposome tracking Limited (toxic by-product) Cell membrane diffusion studies
Environmental Impact Biodegradable via Pseudomonas RW41 Persistent pollutant Not studied

Key Findings :

  • The sulfonate group in sodium 4-chlorobenzenesulfonate enhances biodegradability compared to phenolates, which are recalcitrant .
  • DiD-perchlorate (lacking sulfonate) exhibits faster membrane diffusion than DiD-sulfonate, highlighting the sulfonate’s role in modulating dye kinetics .

Stability and Industrial Relevance

  • Thermal Stability : Sodium 4-chlorobenzenesulfonate intercalated in zinc-aluminum layered double hydroxides (LDHs) shows enhanced thermal stability up to 300°C, making it suitable for flame-retardant materials .
  • Catalytic Utility : It serves as a leaving group in cross-coupling reactions, outperforming tosylates in electron-deficient systems .

Q & A

Q. What are the standard synthetic routes for sodium 4-chlorobenzenesulfonate, and how is purity assessed?

Sodium 4-chlorobenzenesulfonate is typically synthesized via nucleophilic substitution using 4-chlorobenzenesulfonyl chloride and sodium hydroxide or sodium sulfite under controlled pH (8–10) and temperature (40–60°C) . Key steps include:

  • Reaction : 4-ClC6H4SO2Cl+NaOH4-ClC6H4SO3Na+HCl\text{4-ClC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{NaOH} \rightarrow \text{4-ClC}_6\text{H}_4\text{SO}_3\text{Na} + \text{HCl}.

  • Purification : Recrystallization from water or ethanol to remove unreacted sulfonyl chloride.

  • Purity Assessment :

    MethodParametersReference
    HPLCC18 column, UV detection (254 nm)
    NMR1H^1\text{H} (D2_2O): δ 7.5–7.7 (aromatic protons)

Q. How is the molecular structure of sodium 4-chlorobenzenesulfonate validated experimentally?

The structure is confirmed via:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the chloro-substituted benzene ring and sulfonate group geometry. SHELX software (e.g., SHELXL) is widely used for refinement .
  • FT-IR Spectroscopy : Peaks at 1180 cm1^{-1} (S=O symmetric stretch) and 1040 cm1^{-1} (S–O asymmetric stretch) confirm the sulfonate group .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for derivatizing sodium 4-chlorobenzenesulfonate into complex sulfonate esters?

Derivatization (e.g., to 2-chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate) faces challenges in:

  • Regioselectivity : Competing reactions at the sulfonate group vs. chloro substituent require precise base selection (e.g., pyridine vs. triethylamine) .
  • Hydrolysis Sensitivity : The sulfonate ester bond is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous solvents and inert atmospheres .
  • Data Contradictions : Conflicting reports on reaction yields (40–85%) may stem from variations in reactant ratios or catalyst purity.

Q. How can microbial degradation pathways of sodium 4-chlorobenzenesulfonate inform bioremediation strategies?

Pseudomonas aeruginosa strain RW41 mineralizes the compound via:

Initial Cleavage : Desulfonation to 4-chlorocatechol.

Ring Cleavage : Dioxygenase-mediated meta-fission, yielding intermediates for the TCA cycle .

  • Key Assays :
    • GC-MS : Identifies metabolites like 3-chloromuconate.
    • Enzyme Activity : Measure catechol 1,2-dioxygenase activity spectrophotometrically (λ = 260 nm).

Q. What methodologies address contradictions in crystallographic data for sodium 4-chlorobenzenesulfonate derivatives?

Discrepancies in bond angles or torsional parameters may arise from:

  • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data .
  • Disorder Modeling : Partial occupancy refinement for flexible substituents (e.g., ethoxy groups) .
  • Validation Tools : PLATON (ADDSYM) checks for missed symmetry, and CIF files are cross-validated via IUCr checkCIF .

Q. How is sodium 4-chlorobenzenesulfonate utilized in developing fluorescent probes for membrane studies?

The compound serves as a counterion in lipophilic dyes (e.g., DiD, λex=644nm\lambda_{\text{ex}} = 644 \, \text{nm}) for labeling extracellular vesicles or plasma membranes:

  • Protocol :
    • Vesicle Preparation : Mix dye (0.1–1 mol%) with lipids in chloroform.
    • Probe Incorporation : Hydrate with PBS, sonicate, and extrude through 100 nm filters .
  • Validation : Fluorescence correlation spectroscopy (FCS) quantifies labeling efficiency.

Q. What strategies reconcile conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

Divergent outcomes (e.g., sulfonate vs. chloro group reactivity) are addressed by:

  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict electrophilic centers using Fukui indices .
  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F}-NMR (if fluorinated analogs are used) to track intermediate formation .

Q. How is sodium 4-chlorobenzenesulfonate applied in asymmetric catalysis and drug precursor synthesis?

It acts as a chiral auxiliary in Ir-catalyzed C–H activation:

  • Example : Enantioselective synthesis of diarylalkanes using tris[2-(2-pyridinyl)phenyl]iridium catalyst in ethanol/acetonitrile .
  • Biological Screening : Assess cytotoxicity via MTT assays (IC50_{50} values) in cancer cell lines (e.g., HepG2, SKBR3) .

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